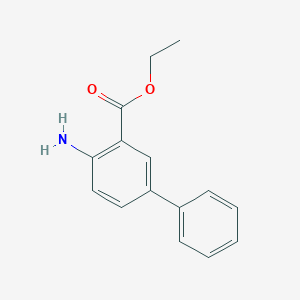

Ethyl 2-amino-5-phenylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)13-10-12(8-9-14(13)16)11-6-4-3-5-7-11/h3-10H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIQYEPWQHFNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 5 Phenylbenzoate and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation in the Phenylbenzoate Framework

The central challenge in synthesizing the Ethyl 2-amino-5-phenylbenzoate scaffold is the creation of the C-C bond connecting the two phenyl rings. Cross-coupling reactions have become the most powerful and versatile tools for this purpose.

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forging carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. mdpi.com This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is highly effective for synthesizing biaryl systems like the one found in this compound. mdpi.com The typical approach involves coupling a phenylboronic acid or its ester derivative with a halogenated ethyl 2-aminobenzoate (B8764639), such as ethyl 2-amino-5-bromobenzoate.

The reaction's success hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. Palladium complexes such as PdCl₂(dppf) (1,1′-bis(diphenylphosphino)ferrocene palladium(II) dichloride) are commonly employed. researchgate.net The choice of base, typically an inorganic carbonate like K₂CO₃ or a phosphate, is crucial for the transmetalation step. researchgate.net A variety of functional groups, including esters, nitriles, and carbonyls, are well-tolerated under Suzuki-Miyaura conditions, making it a highly versatile method. researchgate.net

Detailed research findings on the Suzuki-Miyaura coupling for the synthesis of aryl-substituted compounds are summarized in the table below.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| PdCl₂(dppf) | K₂CO₃ | DMF/EtOH | 70 | 67-87 | researchgate.net |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | General Suzuki Conditions |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 90 | nih.gov |

This table presents typical conditions for Suzuki-Miyaura reactions used in the synthesis of biaryl compounds, which are applicable to the synthesis of this compound analogues.

The Vilsmeier-Haack reaction provides an alternative, albeit more indirect, pathway to substituted benzoate (B1203000) frameworks. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.commychemblog.com While not a direct method for arylation, it is a powerful tool for creating functionalized precursors that can be further elaborated. organic-chemistry.org

In a potential synthetic route, an N-aryl aniline derivative could undergo Vilsmeier-Haack formylation. The resulting aldehyde can then participate in a cyclization reaction to construct a new ring system, which, through subsequent steps like oxidation or rearrangement, could yield the desired benzoate scaffold. researchgate.net For instance, the formylation of acetophenone derivatives can lead to β-chloroacroleins, which are versatile intermediates for cyclization into various heterocyclic and carbocyclic systems. researchgate.net This multi-step approach offers flexibility in introducing various substituents onto the aromatic rings. The reaction is generally effective on electron-rich aromatic compounds and typically proceeds at temperatures ranging from 0°C to 80°C. jk-sci.com

Beyond the Suzuki-Miyaura reaction, several other cross-coupling methodologies can be employed to construct the biaryl core of arylated benzoates.

Hiyama Coupling : This palladium-catalyzed reaction couples organosilanes with organohalides. Hypervalent siloxane derivatives, prepared in situ from arylsiloxanes and a fluoride source like tetrabutylammonium fluoride (TBAF), can effectively transfer an aryl group to a coupling partner. acs.orgacs.org This method presents an alternative to Stille coupling, avoiding the use of toxic organotin reagents. organic-chemistry.org The reactions often proceed in good to excellent yields under mild conditions. organic-chemistry.org

Stille Coupling : While effective, the Stille coupling, which uses organotin reagents, has limitations due to the toxicity of tin compounds and difficulties in removing tin byproducts. organic-chemistry.org It involves the palladium-catalyzed reaction of an organostannane with an organohalide.

Decarboxylative Cross-Coupling : More recent advancements include bimetallic Cu/Pd catalyst systems that enable the cross-coupling of potassium benzoates with aryl chlorides. researchgate.net This innovative approach allows for the synthesis of biaryls without the need for pre-functionalized organometallic reagents, using readily available carboxylic acids and aryl chlorides. researchgate.net

These alternative methods expand the synthetic chemist's toolbox, offering different substrate scopes and reaction conditions for the construction of the phenylbenzoate framework.

Esterification and Amine Functionalization Techniques

The formation of the ethyl ester is typically achieved through direct esterification of the corresponding carboxylic acid, 2-amino-5-phenylbenzoic acid.

Acid-Catalyzed (Fischer) Esterification : This is a classic and widely used method involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The reaction is driven to completion by removing the water formed during the reaction. The use of H₂SO₄ as a catalyst has been shown to be particularly effective for the esterification of amino acids. nih.gov

Phosphorus-Based Reagents : Another effective method involves heating the carboxylic acid and phenol (or alcohol) with phosphorus pentoxide or polyphosphoric acids. This procedure has been successfully used for the synthesis of esters of aminobenzoic acid derivatives. google.com For example, heating 2-hydroxy-4-aminobenzoic acid with phenol and phosphorus pentoxide at temperatures above 80°C yields the corresponding phenyl ester. google.com

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, can also be employed if a different ester of 2-amino-5-phenylbenzoic acid is more readily available.

The introduction of the 2-amino group is a critical step that is often accomplished via the reduction of a nitro group precursor.

Reduction of a Nitro Group : A common and highly efficient strategy is the catalytic hydrogenation of an ethyl 2-nitro-5-phenylbenzoate precursor. This reduction is typically carried out using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst under mild conditions. mdpi.com This method is known for its high yields and clean conversion, with water being the only byproduct. Other reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, can also be used for this transformation.

Reductive Amination : Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com While not a direct route to the aniline moiety in the target compound from a halide, it is a fundamental process for synthesizing various structural analogues with alkylamino groups.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. It can be used to couple an amine with an aryl halide. researchgate.net In the context of synthesizing this compound, this could involve coupling ethyl 2-bromo-5-phenylbenzoate with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection.

The reduction of a corresponding nitro-substituted precursor remains one of the most straightforward and widely applied methods for the synthesis of this compound.

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

| Ethyl 2-nitro-5-phenylbenzoate | H₂ / Pd/C | This compound | Nitro Reduction | mdpi.com |

| 2-Amino-5-phenylbenzoic acid | Ethanol / H₂SO₄ | This compound | Esterification | nih.gov |

| Ethyl 2-amino-5-bromobenzoate | Phenylboronic acid, Pd catalyst | This compound | Suzuki Coupling | mdpi.comresearchgate.net |

This table summarizes key transformations in the synthesis of the target compound.

Selective Functionalization of the Amino Moiety

The amino group (–NH₂) of this compound is a key site for molecular derivatization, allowing for the construction of more complex structures. Selective functionalization of this moiety without affecting the ester group or the biphenyl (B1667301) system is crucial for creating diverse structural analogues. Common strategies include acylation, alkylation, and diazotization, which pave the way for a wide range of transformations.

In the broader context of synthesizing complex molecules, the amino group of related aminobenzoates often serves as a nucleophile. For instance, in the synthesis of certain benzodiazepine (B76468) derivatives, the amino group of an anthranilate ester is condensed with other molecules. mdpi.com This highlights the inherent reactivity of the amino moiety which can be harnessed for targeted modifications. The design of novel bioactive compounds, such as selective A₂A adenosine receptor agonists, frequently involves the strategic modification of an amino group on a core scaffold to explore structure-activity relationships (SAR). nih.gov This is achieved by introducing various substituents, such as in the creation of 2-((4-aryl(alkyl)piperazin-1-yl)alkylamino) derivatives, demonstrating the versatility of the amino functional group in medicinal chemistry. nih.gov

Advanced Synthetic Approaches and Reaction Optimizations

Modern organic synthesis emphasizes efficiency, atom economy, and environmental considerations. Advanced approaches such as one-pot reactions, multicomponent reactions, and the use of sophisticated catalytic systems are instrumental in achieving these goals for the synthesis of this compound analogues.

For example, a one-pot, three-component synthesis has been developed for novel pyrano[3,2-c]quinoline-3-carboxylates using arylglyoxals, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one. researchgate.net Similarly, novel derivatives of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates have been synthesized via a one-pot reaction of aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate. These examples, while not producing this compound directly, illustrate the power of MCRs to construct complex heterocyclic systems attached to an amino ester core, representing a key strategy for generating its structural analogues.

The table below summarizes a representative three-component reaction for the synthesis of thiazole derivatives, showcasing the efficiency of one-pot procedures.

Table 1: Example of a One-Pot Synthesis for Ethyl 2-substituted-4-methylthiazole-5-carboxylates

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|

The introduction of chirality is critical in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. While specific literature on the stereoselective synthesis of this compound is not prominent, methods developed for chiral α-amino acid esters and related compounds are highly relevant.

Key strategies include the use of chiral catalysts or auxiliaries. For instance, the Matteson homologation using chiral boronic esters provides a highly stereoselective route to complex α-amino acids. researchgate.net Another approach involves the copper-catalyzed addition of azomethine ylides to benzylidenepyrazolones to create unnatural chiral β-aryl-β-pyrazolyl α-amino acid esters with two contiguous stereogenic centers. researchgate.net These methodologies could be adapted to synthesize chiral analogues of this compound, potentially by introducing a chiral center at a position adjacent to the amino or ester group.

The use of transition metal catalysts has revolutionized organic synthesis, enabling reactions that were previously difficult or impossible. Green chemistry principles, which encourage the use of efficient and environmentally benign catalysts, are increasingly important.

Palladium (Pd) catalysts are exceptionally versatile and widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The synthesis of the core biphenyl structure of this compound is ideally suited for Pd-catalyzed reactions like the Suzuki or Stille coupling, where an arylboronic acid or arylstannane is coupled with an aryl halide.

Furthermore, palladium catalysis is effective for C-H bond activation, providing a direct route to functionalize aromatic rings. researchgate.net A Pd-catalyzed process has been developed for the arylation and oxidation of benzylic C-H bonds directed by native α-amino acid derivatives, leading to the synthesis of 5-aryl-1,4-benzodiazepin-2-ones. rsc.org Palladium catalysts are also used in amination reactions and for the synthesis of N-aryl carbamates from aryl triflates and sodium cyanate. mit.edu The reduction of nitro groups to form amino groups, a key step in the synthesis of many aminobenzoates, is often carried out using hydrogen gas with a palladium on carbon (H₂/Pd/C) catalyst. mdpi.comresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of an Ethyl Benzoate Derivative

| Reactants | Catalyst | Conditions | Product | Reference |

|---|

Iridium (Ir) catalysts have emerged as powerful tools for a range of transformations, most notably in asymmetric hydrogenation and C-H functionalization. nih.gov Iridium(III)-bis(imidazolinyl)phenyl catalysts, for example, have been developed for the enantioselective intermolecular insertion of acceptor-only carbenes (from precursors like ethyl diazoacetate) into C-H bonds. nih.govresearchgate.net This methodology allows for the functionalization of substrates like phthalan and dihydrofuran derivatives in good yields and with excellent enantioselectivity. nih.gov

Another significant application of iridium catalysis is in asymmetric allylic amination. rsc.org Chiral iridium complexes can catalyze the reaction of allylic carbonates with amine nucleophiles, such as 2-allylanilines, to produce enantioenriched products that can be further transformed into complex heterocyclic structures like 2,5-dihydrobenzo[b]azepines. rsc.org While direct application to this compound is not documented, these advanced iridium-catalyzed reactions represent a frontier for creating novel, complex, and chiral analogues.

Table 3: Iridium-Catalyzed Enantioselective C–H Insertion

| Substrate | Diazo precursor | Catalyst System | Product | Yield | Enantiomeric Ratio (er) | Reference |

|---|

Catalytic Systems and Green Chemistry Considerations in Synthesis

Copper-Based Catalysis

Copper-based catalysis serves as a cornerstone in the synthesis of diarylamines, including this compound and its structural analogues. These methods, primarily revolving around the principles of the Ullmann condensation and Goldberg reaction, offer a cost-effective and versatile alternative to palladium-catalyzed systems. organic-chemistry.org The reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, a base, and often a ligand to facilitate the reaction.

The synthesis of N-aryl anthranilic acid derivatives, which are structurally related to the target compound, has been achieved through the copper-catalyzed amination of 2-chlorobenzoic acids with various aniline derivatives. nih.govresearchgate.net These reactions have demonstrated the utility of copper catalysis in forming the crucial C-N bond. The choice of catalyst, ligand, base, and solvent plays a critical role in the efficiency and outcome of these transformations. Common copper sources include copper(I) iodide (CuI) and copper(I) oxide (Cu₂O). nih.gov

Ligands are often employed to stabilize the copper catalyst and enhance its reactivity. Diamine ligands, such as racemic trans-1,2-cyclohexanediamine, have been shown to be effective in promoting the amidation of aryl halides and the N-arylation of various heterocycles. organic-chemistry.orgresearchgate.net The use of these ligands can allow for milder reaction conditions.

The selection of a suitable base is also crucial for the success of these coupling reactions. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used to facilitate the deprotonation of the amine and drive the catalytic cycle. organic-chemistry.orgnih.gov The choice of solvent is dependent on the specific reactants and conditions, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being common, as well as non-polar solvents like toluene. organic-chemistry.orgarkat-usa.org

Recent advancements in copper-catalyzed amination have focused on developing milder reaction conditions and expanding the substrate scope. nih.govnih.gov For instance, the use of specific anionic N¹,N²-diarylbenzene-1,2-diamine ligands has enabled the amination of aryl bromides at room temperature. nih.gov

While direct synthesis of this compound using copper catalysis is not extensively detailed in the reviewed literature, the established methodologies for the synthesis of N-aryl anthranilates and other diarylamines provide a strong foundation for its preparation. The general approach would involve the coupling of a suitably substituted phenyl halide (e.g., ethyl 2-bromo-5-phenylbenzoate or 2-amino-5-bromobenzoate) with the corresponding amine or arylating agent in the presence of a copper catalyst system. The specific conditions would require optimization based on the chosen starting materials.

The following tables summarize the findings from various studies on copper-catalyzed C-N bond formation relevant to the synthesis of the target compound and its analogues.

Table 1: Copper-Catalyzed Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Chlorobenzoic Acid | Aniline | Cu Powder/Cu₂O | - | K₂CO₃ | 2-Ethoxyethanol | 130 | 99 |

| 2-Chlorobenzoic Acid | 2,6-Dimethylaniline | CuI | - | K₂CO₃ | DMF | 130 | 85 |

| 2-Chlorobenzoic Acid | 2-tert-Butylaniline | CuI | - | K₂CO₃ | DMF | 130 | 75 |

| 4-Bromoanisole | Morpholine | CuI | L8 | NaOTMS | DMSO | rt | 95 |

| 4-Bromotoluene | Piperidine | CuI | L8 | NaOTMS | DMSO | rt | 98 |

Table 2: Ligand Effect in Copper-Catalyzed N-Arylation

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Benzamide | CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Toluene | 110 | 95 |

| Bromobenzene | Pyrrole | CuI | trans-1,2-Cyclohexanediamine | K₂CO₃ | Toluene | 110 | 85 |

| Iodobenzene | Indole | CuI | - | K₃PO₄ | DMF | 110 | 70 |

| Bromobenzene | Imidazole | CuI | trans-1,2-Cyclohexanediamine | Cs₂CO₃ | Dioxane | 110 | 92 |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 5 Phenylbenzoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic rings of ethyl 2-amino-5-phenylbenzoate are susceptible to electrophilic attack, with the substitution pattern being dictated by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho, para-director, while the ethyl carboxylate group is a deactivating group and a meta-director.

In the case of this compound, the amino group's activating effect is dominant. Therefore, electrophilic substitution is predicted to occur primarily on the aminobenzoate ring. The positions ortho and para to the amino group are C4 and C6. Since the C6 position is sterically hindered by the adjacent ethyl carboxylate group, electrophilic attack is most likely to occur at the C4 position. The phenyl substituent at the C5 position will also influence the reactivity, although to a lesser extent.

Conversely, nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is less common and would require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring system. In the absence of such features, the molecule is not predisposed to undergo SNAr reactions under standard conditions.

Transformations Involving the Ester Functionality

The ethyl carboxylate group is a key reactive site in this compound, susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis: The hydrolysis of the ester group in 2-aminobenzoate (B8764639) esters is a well-studied process. The reaction can be catalyzed by either acid or base. A notable feature of the hydrolysis of these esters is the participation of the neighboring amino group. Studies on similar 2-aminobenzoate esters have shown that the amino group can act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis compared to their para-substituted counterparts. iitd.ac.innih.gov The proposed mechanism involves the amino group deprotonating a water molecule, which then acts as the nucleophile, attacking the carbonyl carbon of the ester. This intramolecular assistance leads to enhanced reaction rates, particularly in a pH-independent region. iitd.ac.innih.gov

Transesterification: The transesterification of this compound involves the exchange of the ethoxy group with another alkoxy group from an alcohol. This reaction can be catalyzed by either acids or bases. The general mechanism follows a nucleophilic acyl substitution pathway. Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the new ester. Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (2-amino-5-phenylphenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate, which is then further reduced to the alcohol.

The partial reduction of the ester to the corresponding aldehyde, 2-amino-5-phenylbenzaldehyde, is a more challenging transformation as aldehydes are more reactive towards reducing agents than esters. However, this can be accomplished using specialized reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to prevent over-reduction to the alcohol.

Reactivity of the Amino Group

The amino group in this compound is a primary aromatic amine, exhibiting characteristic nucleophilicity and basicity. It readily participates in a variety of reactions, including acylation, alkylation, and, most notably, condensation and cyclization reactions to form heterocyclic systems.

Acylation: The amino group can be readily acylated by reacting this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl derivative. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine would yield ethyl 2-acetamido-5-phenylbenzoate. This acylation is often used as a protective strategy for the amino group or as a precursor for further transformations.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction with primary amines. To achieve monoalkylation, reductive amination is a more controlled approach. This would involve reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

The presence of the amino group ortho to the ester functionality makes this compound an excellent precursor for the synthesis of a wide array of fused heterocyclic compounds. These reactions often proceed through an initial condensation step followed by an intramolecular cyclization.

Synthesis of Quinazolinones: Quinazolinones are a prominent class of heterocycles that can be synthesized from anthranilate derivatives. For instance, reaction of this compound with a formamide (B127407) equivalent or with an orthoester can lead to the formation of a 6-phenyl-4(3H)-quinazolinone derivative. The reaction with formamide, known as the Niementowski quinazolinone synthesis, involves the initial formation of an amidine intermediate which then undergoes cyclization and dehydration. Similarly, 2-aminobenzamides, which can be derived from this compound, are common starting materials for quinazolinone synthesis through condensation with aldehydes or other carbonyl compounds. researchgate.net

Synthesis of Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized from 2-aminobenzoyl derivatives. While the direct synthesis from this compound is less common, its derivatives, such as the corresponding 2-aminobenzophenone, are key intermediates. google.comnih.gov For example, after conversion of the ester to a ketone, condensation with an α-amino acid or its derivative can lead to the formation of a 1,4-benzodiazepine-2-one ring system.

Synthesis of Acridones: The synthesis of acridone (B373769) derivatives can be achieved from N-phenylanthranilic acids through an intramolecular Friedel-Crafts acylation, a reaction known as the Bernthsen acridine synthesis. This compound can be envisioned as a starting material for N-arylated derivatives, which upon hydrolysis of the ester to the carboxylic acid, could undergo acid-catalyzed cyclization to form a 3-phenylacridone derivative.

The following table summarizes the reactivity of this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Substituted aminobenzoate |

| Ester | Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Amino-5-phenylbenzoic acid |

| Ester | Transesterification | R'OH, acid or base catalyst | New ester |

| Ester | Reduction | 1. LiAlH₄, THF; 2. H₂O | (2-Amino-5-phenylphenyl)methanol |

| Ester | Partial Reduction | DIBAL-H, low temperature | 2-Amino-5-phenylbenzaldehyde |

| Amino Group | Acylation | Acyl chloride or anhydride, base | N-Acyl derivative |

| Amino Group | Alkylation | Alkyl halide (polyalkylation risk) | N-Alkyl derivative |

| Amino Group | Reductive Amination | Aldehyde or ketone, reducing agent | N-Alkyl derivative |

| Amino & Ester | Condensation/Cyclization | Formamide, heat | 6-Phenyl-4(3H)-quinazolinone |

| Amino & Ester | Condensation/Cyclization | (after modification) α-Amino acid | 1,4-Benzodiazepine derivative |

| Amino & Ester | Condensation/Cyclization | (after modification) | Acridone derivative |

Photoinduced Rearrangements and Photochemical Transformations

Research on other phenyl-substituted heterocycles, such as 1-methyl-4-phenylpyrazole, has shown that direct irradiation can lead to regiospecific phototransposition and photocleavage reactions. nih.gov For example, 1-methyl-4-phenylpyrazole rearranges to 1-methyl-4-phenylimidazole and also cleaves to form (E)/(Z)-3-(N-methylamino)-2-phenylpropenenitrile and (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide. nih.gov It is plausible that the phenyl-substituted aminobenzoate core of this compound could undergo analogous complex photochemical reactions, but this remains speculative without direct experimental evidence.

The study of photoinduced reactions often involves the characterization of transient species and the determination of quantum yields for product formation. Such data is crucial for understanding the reaction mechanisms, which can involve excited singlet or triplet states, radical intermediates, or concerted molecular rearrangements. Unfortunately, no such studies focusing on this compound have been identified.

Given the lack of specific research, a data table summarizing the photochemical transformations, quantum yields, and reaction conditions for this compound cannot be compiled. This highlights a gap in the current understanding of the photochemistry of this compound and suggests an area for future investigation.

Derivatization and Structural Modifications of the Ethyl 2 Amino 5 Phenylbenzoate Core

Modifications at the Ester Moiety

The ester group in Ethyl 2-amino-5-phenylbenzoate is a prime site for chemical transformation. Modifications at this position can significantly alter the molecule's physical and chemical properties. These changes are typically achieved through reactions such as transesterification, hydrolysis followed by re-esterification, or conversion to other carboxylic acid derivatives like amides and hydrazides.

The ethyl group of the ester can be replaced by other alkyl or aryl groups through transesterification. This reaction involves treating the ethyl ester with an excess of a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction is typically shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed. For example, reacting this compound with methanol under acidic conditions would yield Mthis compound. The general transesterification reaction is a standard procedure for altering ester groups. libretexts.org

Another approach involves the hydrolysis of the ester to the corresponding 2-amino-5-phenylbenzoic acid, which can then be re-esterified with a different alcohol using methods like Fischer esterification. Base-promoted hydrolysis, or saponification, is also a common method to obtain the carboxylate salt, which can then be acidified to the carboxylic acid. libretexts.org

Table 1: Examples of Ester Chain Alterations

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, Acid Catalyst | Mthis compound | Transesterification |

The ester functionality of this compound can be readily converted into a variety of other carboxylic acid derivatives, most notably amides and hydrazides.

Amide Formation (Aminolysis): The reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of a 2-amino-5-phenylbenzamide derivative. This process, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The reactivity of the amine plays a crucial role in the reaction conditions required. For instance, reaction with methylamine would yield N-methyl-2-amino-5-phenylbenzamide. This method is a common strategy for introducing new functional groups and building more complex molecular architectures. libretexts.orgnih.gov

Hydrazide Formation: Treatment of this compound with hydrazine hydrate (N₂H₄·H₂O), usually in a solvent like ethanol and with heating, results in the formation of 2-amino-5-phenylbenzohydrazide. sigmaaldrich.com Hydrazides are valuable intermediates in synthetic organic chemistry, particularly for the synthesis of various heterocyclic compounds such as pyrazoles, oxadiazoles, and triazoles.

Table 2: Synthesis of Carboxylic Acid Derivatives

| Starting Material | Reagent | Product | Derivative Type |

|---|---|---|---|

| This compound | Methylamine (CH₃NH₂) | N-Methyl-2-amino-5-phenylbenzamide | Amide |

| This compound | Hydrazine hydrate (N₂H₄·H₂O) | 2-amino-5-phenylbenzohydrazide | Hydrazide |

Transformations of the Amino Group

The primary aromatic amino group is a versatile handle for a wide array of chemical transformations, including substitution, conversion to a diazonium salt for subsequent reactions, and as a key component in the construction of fused heterocyclic rings.

The nucleophilicity of the nitrogen atom in the amino group allows for substitutions such as alkylation and acylation.

N-Alkylation: Direct alkylation of the amino group can be achieved by reacting this compound with alkyl halides. The reaction may proceed to give mono- and di-alkylated products. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for selective mono-alkylation.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form N-acyl derivatives. For example, reaction with acetyl chloride would yield Ethyl 2-(acetylamino)-5-phenylbenzoate. This transformation is often used to protect the amino group or to introduce a new functional moiety into the molecule. The reactivity of the amino group in anthranilate esters in acylation reactions is well-documented. mdpi.com

Table 3: N-Substitutions of the Amino Group

| Reaction Type | Reagent | Product Example |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-(methylamino)-5-phenylbenzoate |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2-(acetylamino)-5-phenylbenzoate |

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt, Ethyl 5-phenyl-2-diazoniumbenzoate chloride, is a highly versatile intermediate.

Sandmeyer Reaction: The diazonium group is an excellent leaving group (N₂) and can be replaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. researchgate.net This allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities onto the aromatic ring in place of the original amino group. For example, treatment with CuCl would yield Ethyl 2-chloro-5-phenylbenzoate. researchgate.net

Azo Coupling: Aryl diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often highly colored and used as dyes. nih.gov The reaction of the diazotized this compound with an activated aromatic compound like phenol would result in an azo-coupled product.

Table 4: Reactions via Diazonium Salt Intermediate

| Reaction Name | Reagent | Product Example |

|---|---|---|

| Sandmeyer Reaction | Copper(I) Chloride (CuCl) | Ethyl 2-chloro-5-phenylbenzoate |

| Azo Coupling | Phenol | Ethyl 2-((4-hydroxyphenyl)diazenyl)-5-phenylbenzoate |

The bifunctional nature of this compound, possessing both an amino group and an ester on an aromatic ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Quinoline Synthesis: Quinolines and their derivatives can be synthesized through several classic named reactions that utilize anilines as starting materials. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netresearchgate.net A related method, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst to form quinolines. libretexts.orgresearchgate.net By applying these methods to this compound, quinoline derivatives with substitution patterns dictated by the starting material can be obtained. For example, reaction with an appropriate α,β-unsaturated ketone could lead to a substituted 4-phenylquinoline-7-carboxylate derivative.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a common method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. nih.gov While not a direct cyclization of this compound itself, the amino group can be converted into a thiourea derivative. This thiourea can then undergo the Hantzsch reaction with an α-haloketone to form a 2-aminothiazole derivative.

Other Heterocycles: The reactivity of the amino and ester groups allows for the construction of other heterocyclic systems. For example, condensation reactions of anthranilate derivatives are widely used to synthesize quinazolinones and benzodiazepines. researchgate.netresearchgate.net The reaction of ethyl 2-aminobenzoate (B8764639) with 2-(2-nitrobenzamido)propanoic acid, followed by reduction and cyclization, has been shown to produce a benzo[e] libretexts.orgresearchgate.netdiazepinone derivative, illustrating a pathway for forming seven-membered heterocyclic rings. mdpi.com

Table 5: Examples of Heterocyclic Systems Synthesized

| Heterocycle | General Method | Reactants with this compound |

|---|---|---|

| Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone |

| Thiazole | Hantzsch Synthesis (via thiourea derivative) | Isothiocyanate followed by α-haloketone |

| Benzodiazepine (B76468) | Multi-step condensation/cyclization | Acyl chlorides, followed by reduction and cyclization |

Functionalization of the Phenyl Ring

The phenyl group at the 5-position of the benzoate (B1203000) ring is a key target for introducing chemical diversity. Its functionalization can significantly impact the molecule's properties by introducing new reactive handles, altering its electronic nature, or extending its conjugation.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental methods for functionalizing aromatic rings. While specific studies on this compound are not extensively documented, the reactivity of the terminal phenyl ring can be inferred from studies on structurally similar compounds like 4-aminobiphenyl.

The directing effects of the substituent on the biphenyl (B1667301) system play a crucial role in determining the position of substitution. In the case of this compound, the aminobenzoate moiety acts as a deactivating group with respect to the terminal phenyl ring, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Halogenation:

Electrophilic halogenation of the phenyl ring can be achieved using various reagents. wikipedia.org For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst such as FeBr₃. The expected major products would be the para-bromo derivative, with the ortho-bromo derivative formed as a minor product due to steric hindrance.

| Reagent | Expected Major Product | Reference |

| Br₂/FeBr₃ | Ethyl 2-amino-5-(4-bromophenyl)benzoate | wikipedia.org |

| Cl₂/AlCl₃ | Ethyl 2-amino-5-(4-chlorophenyl)benzoate | wikipedia.org |

| I₂/HNO₃ | Ethyl 2-amino-5-(4-iodophenyl)benzoate | wikipedia.org |

Nitration:

Nitration of the phenyl ring is typically performed using a mixture of nitric acid and sulfuric acid. This reaction is expected to yield a mixture of nitro-substituted derivatives. Studies on the nitration of 4-bromobiphenyl have shown that the nitro group is directed to various positions depending on the reaction conditions. acs.org For this compound, nitration is anticipated to primarily yield the 4'-nitro derivative.

| Reagent | Expected Major Product | Reference |

| HNO₃/H₂SO₄ | Ethyl 2-amino-5-(4-nitrophenyl)benzoate | acs.org |

The introduction of further aromatic or heteroaromatic rings onto the existing phenyl group can be accomplished through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. researchgate.netyoutube.comresearchgate.net

To utilize this methodology, the phenyl ring of this compound must first be halogenated, as described in the previous section, to provide an electrophilic partner for the coupling reaction. For example, the bromo-derivative, Ethyl 2-amino-5-(4-bromophenyl)benzoate, can be reacted with a variety of arylboronic acids to introduce new aromatic substituents at the 4'-position.

Suzuki-Miyaura Coupling Reaction Conditions:

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product | Reference |

| Ethyl 2-amino-5-(4-bromophenyl)benzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 2-amino-5-(biphenyl-4-yl)benzoate | researchgate.netresearchgate.net |

| Ethyl 2-amino-5-(4-bromophenyl)benzoate | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | Ethyl 2-amino-5-(4-(thiophen-2-yl)phenyl)benzoate | nih.govnih.gov |

| Ethyl 2-amino-5-(4-bromophenyl)benzoate | 3-Pyridineboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Ethyl 2-amino-5-(4-(pyridin-3-yl)phenyl)benzoate | nih.govnih.gov |

This approach allows for the synthesis of a wide array of derivatives with extended π-systems and diverse electronic and steric properties, which can be valuable for applications in materials science, such as organic light-emitting diodes (OLEDs) or as ligands for metal complexes.

Synthesis of Polymeric or Supramolecular Structures Incorporating the Benzoate Unit

The bifunctional nature of this compound derivatives, possessing both an amino group and an ester group, makes them potential monomers for the synthesis of polymers such as polyamides and polyurethanes. Furthermore, the presence of hydrogen bond donors (amine) and acceptors (ester carbonyl) facilitates the formation of ordered supramolecular structures.

To be used as a monomer in step-growth polymerization, this compound would typically need to be converted into a diamine or a dicarboxylic acid derivative. For instance, reduction of a dinitro derivative or hydrolysis of a dicyano derivative could yield a diamine.

Potential Polymerization Reactions:

| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties | Reference |

| Diamino-derivative of this compound | Terephthaloyl chloride | Polyamide | High thermal stability, good mechanical strength | researchgate.netnih.gov |

| Diamino-derivative of this compound | Methylene diphenyl diisocyanate (MDI) | Polyurethane | Elastomeric properties, good abrasion resistance | bhu.ac.inscispace.comresearchgate.netnih.govnih.gov |

The incorporation of the rigid phenylbenzoate unit into the polymer backbone is expected to enhance the thermal stability and mechanical properties of the resulting materials. researchgate.netnih.gov

In the realm of supramolecular chemistry, the amino and ester functionalities of this compound can participate in hydrogen bonding to form well-defined networks in the solid state. researchgate.netrsc.orgacs.orgias.ac.in The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks, influencing the crystal packing and physical properties of the material. The study of such supramolecular assemblies is crucial for the rational design of crystalline materials with desired properties. ias.ac.in

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Amino 5 Phenylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of Ethyl 2-amino-5-phenylbenzoate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the chemical environment, connectivity, and spatial relationships of atoms can be assembled.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethyl ester group will exhibit a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons due to spin-spin coupling. The primary amine (-NH₂) protons typically appear as a broad singlet. The aromatic region will display a more complex pattern of signals corresponding to the seven protons on the two phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the ethyl group, and the twelve distinct aromatic carbons of the biphenyl-like core.

To unambiguously assign these signals and confirm the molecular structure, a variety of two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the ethyl group (methylene protons coupled to methyl protons) and to trace the coupling network among adjacent protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is essential for assigning the ¹³C signals for all protonated carbons by linking them to their known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons of the ethyl group to the ester carbonyl carbon, and from the aromatic protons to various carbons within and between the two rings, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformational preferences, as discussed in the next section.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard additive models and comparison with similar structures like ethyl anthranilate and biphenyl (B1667301) derivatives. Actual experimental values may vary based on solvent and other conditions.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Ethyl -CH₃ | ~1.4 (triplet) | ~14.5 | Methylene carbon, Carbonyl carbon |

| Ethyl -O-CH₂- | ~4.4 (quartet) | ~61.0 | Methyl carbon, Carbonyl carbon, Aromatic C1 |

| Amine -NH₂ | ~5.5 (broad singlet) | N/A | Aromatic C2, Aromatic C3 |

| Carbonyl C=O | N/A | ~167.0 | Methylene protons, Aromatic H6 |

| Aromatic Protons | 7.0 - 8.0 (multiplets) | 115.0 - 150.0 | Correlations confirm C-C linkages within/between rings |

The structure of this compound is not rigid; it possesses conformational flexibility due to rotation around single bonds. The key rotational bonds are the C-C bond connecting the two aromatic rings and the C-O bond of the ester group.

The dihedral angle between the two aromatic rings is a critical conformational feature. Steric hindrance between adjacent protons can prevent the rings from being coplanar. NMR techniques, particularly NOESY, can provide insight into the preferred conformation. NOESY correlations between protons on different rings would indicate that they are, on average, in close spatial proximity, allowing for the estimation of the time-averaged solution-state conformation. The absence or presence of specific through-space correlations can help build a model of the molecule's three-dimensional shape in solution.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The primary amine group (-NH₂) should give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is the hallmark of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring.

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: These single-bond stretches produce bands in the fingerprint region (below 1300 cm⁻¹), contributing to the unique pattern for the compound.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300 - 3500 | Medium |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium |

| Stretch | Aliphatic C-H | 2850 - 3000 | Medium |

| Stretch | Ester (C=O) | 1680 - 1720 | Strong |

| Stretch | Aromatic C=C | 1450 - 1600 | Variable |

| Stretch | C-N | 1250 - 1350 | Medium |

| Stretch | Ester (C-O) | 1100 - 1300 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum reveals information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, the C=C stretching vibrations of the aromatic rings are expected to be particularly strong in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the Raman signal (by factors of 10³ to 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very small quantities of a substance. A SERS study of this compound could provide information about the molecule's orientation upon adsorption to the metal surface, as vibrations of functional groups closer to the surface are often enhanced more significantly. For example, if the molecule adsorbs via the amine or ester oxygen atoms, the vibrations associated with these groups may show preferential enhancement.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₅NO₂.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the unambiguous determination of the elemental formula (C₁₅H₁₅NO₂).

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, characteristic fragment ions. The expected fragmentation patterns for this compound would likely involve:

Loss of an ethoxy radical (-•OCH₂CH₃) from the ester group.

Loss of ethylene (CH₂=CH₂) via a McLafferty rearrangement, if sterically possible.

Cleavage of the ester group, leading to characteristic benzoyl-type cations.

Fissions related to the biphenyl core structure.

Soft ionization techniques like Electrospray Ionization (ESI) are less likely to cause extensive fragmentation and are ideal for confirming the molecular weight. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺.

Table 3: Predicted Mass Spectrometry Data for this compound (ESI) Data predicted by computational tools. uni.lu

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 242.11756 |

| [M+Na]⁺ | 264.09950 |

| [M]⁺• | 241.10973 |

| [M-H]⁻ | 240.10300 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₅H₁₅NO₂), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental value, when compared to the calculated theoretical mass, can confirm the compound's chemical formula with a high degree of certainty, typically within a few parts per million (ppm).

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 242.1176 | Data not available | Data not available | C₁₅H₁₆NO₂⁺ |

Tandem Mass Spectrometry for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) would be employed to elucidate the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic cleavages would be expected, such as the loss of the ethyl group from the ester, decarboxylation, and fragmentations around the amino group and the phenyl-phenyl bond.

Expected Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its chromophoric systems, which include the aminobenzoate and biphenyl moieties. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are related to the specific electronic transitions (e.g., π → π* and n → π*). UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions involving this compound, as changes in the chromophoric structure would lead to observable shifts in the absorption spectrum.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state.

Determination of Absolute Configuration

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. However, this compound is an achiral molecule, so this particular analysis is not applicable.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Hydrogen Bond Donors | Data not available |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are employed to determine the optimized geometry, electronic properties, and spectroscopic features of Ethyl 2-amino-5-phenylbenzoate. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for such analyses as it provides a good balance between accuracy and computational cost. nih.govnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this process involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest possible energy state.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents plausible data based on typical DFT calculation results for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (amino) | 1.395 | |

| C=O (carbonyl) | 1.220 | |

| C-O (ester) | 1.350 | |

| C-C (inter-ring) | 1.485 | |

| Bond Angles (°) | ||

| C-C-N (amino) | 121.5 | |

| O=C-O (ester) | 124.0 | |

| C-C-C (inter-ring) | 120.5 | |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. fiveable.me The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap signifies high chemical reactivity, low kinetic stability, and high polarizability. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-donating aminophenyl moiety, while the LUMO would be concentrated on the electron-accepting benzoate (B1203000) ester portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. The energy gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound (Illustrative) This table presents plausible data based on typical DFT calculation results for similar molecules.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 |

| HOMO-LUMO Energy Gap | ΔE | 4.10 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.05 |

DFT calculations can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. semanticscholar.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester carbonyl group, C-N and C-O stretching, and various aromatic C-H and C=C vibrations. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. researchgate.net

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.govmaterialsciencejournal.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. For a molecule with donor and acceptor groups like this compound, the lowest energy transition is typically a HOMO→LUMO transition, corresponding to an intramolecular charge transfer.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table presents plausible data based on typical DFT calculation results for similar molecules.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3450 |

| N-H Symmetric Stretch | -NH₂ | 3360 |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂CH₃ | 2980 - 2870 |

| C=O Carbonyl Stretch | -C=O | 1715 |

| Aromatic C=C Stretch | Ar-C=C | 1610 - 1450 |

| C-N Stretch | Ar-N | 1320 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values. researchgate.net

Red and Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. nih.gov

Green Regions: Represent neutral potential.

For this compound, the MEP surface is expected to show the most negative potential (red) around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the amino group. The most positive potential (blue) would likely be found around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding. nih.gov This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.deq-chem.com This method is highly effective for analyzing intramolecular charge transfer, hyperconjugation, and delocalization effects. nih.gov

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies for this compound (Illustrative) This table presents plausible data based on typical NBO analysis for similar molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)Aromatic | 45.5 | n → π* |

| π (C-C)Aromatic | π* (C-C)Aromatic | 20.1 | π → π* |

| LP (O)Carbonyl | σ* (C-C)Aromatic | 2.5 | n → σ* |

Molecules with significant intramolecular charge transfer, typically those possessing strong electron-donating and electron-accepting groups connected by a π-conjugated system, are candidates for nonlinear optical (NLO) materials. nih.gov DFT calculations are a reliable method for predicting the NLO response of molecules by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). jmcs.org.mx

The first hyperpolarizability (β) is a key indicator of the second-order NLO activity. This compound possesses an electron-donating amino group and an electron-accepting ethyl carboxylate group attached to a biphenyl (B1667301) system, which can facilitate the charge transfer necessary for a significant NLO response. Theoretical calculations can quantify these properties and suggest the potential of the molecule for applications in optoelectronics and photonics. Studies on similar donor-acceptor systems have shown that such structural motifs can lead to large hyperpolarizability values. researchgate.netscielo.org.mx

Table 5: Predicted Electric Properties and First Hyperpolarizability of this compound (Illustrative) This table presents plausible data based on typical DFT calculation results for similar molecules.

| Property | Component | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment (Debye) | μtotal | 4.5 |

| Polarizability (α) | αtotal | 250.0 |

| First Hyperpolarizability (β) | βtotal | 1200.0 |

Molecular Dynamics Simulations for Conformational Space Exploration

No studies detailing molecular dynamics simulations specifically for this compound to explore its conformational space were found. Such a study would typically involve simulating the molecule's movement over time to identify stable three-dimensional shapes (conformers) and the energy barriers between them, providing insight into its flexibility and preferred structures in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling of In Vitro Properties

There is no available literature on the development of QSAR models for this compound. This type of study requires a dataset of structurally similar compounds with measured biological activities to derive a mathematical relationship between chemical structure and activity.

No specific molecular descriptors have been selected or calculated for this compound in the context of a QSAR study. The selection process would involve calculating various electronic, steric, and lipophilic properties to find those that correlate with a specific biological effect.

As no QSAR studies have been performed, there are no developed or validated models for this compound that could provide predictive insights into its in vitro properties.

Molecular Docking Studies for Protein-Ligand Interaction Mechanisms In Vitro

No molecular docking studies for this compound have been published. This computational technique is used to predict how a molecule binds to a specific protein target.

There are no published studies identifying or proposing putative biological targets for this compound through computational or experimental methods.

Without identified biological targets and subsequent docking studies, there is no information on the potential binding modes, specific amino acid interactions, or calculated binding energies for this compound with any receptor.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Systems

The ethyl anthranilate moiety within Ethyl 2-amino-5-phenylbenzoate is a well-established synthon for the construction of various fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. The presence of the C5-phenyl group can significantly influence the physicochemical and biological properties of the resulting heterocycles.

Quinazolinones: The reaction of anthranilates with amides or other reagents is a fundamental method for synthesizing quinazolinones. By extension, this compound is a prime candidate for producing 6-phenyl-substituted quinazolinones. These compounds are of significant interest due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The general synthesis involves the cyclocondensation of the anthranilate with a suitable reagent. For instance, heating with formamide (B127407) or reacting with an acid chloride followed by cyclization with ammonia (B1221849) are common routes.

Acridones: The Ullmann condensation provides a classic route to acridone (B373769) synthesis, involving the reaction of an anthranilic acid derivative with a substituted halobenzene, followed by cyclization in strong acid. This compound can be hydrolyzed to the corresponding carboxylic acid and then cyclized to form a phenyl-substituted acridone. Acridone derivatives are known for their fluorescence and have been investigated for applications as antiviral and anticancer agents. jocpr.com

Benzodiazepines: 1,4-Benzodiazepines, a critical class of psychoactive drugs, are often synthesized from 2-aminobenzophenones or related precursors. nih.gov this compound can be envisioned as a precursor for C-7-phenyl substituted benzodiazepine (B76468) skeletons. nih.gov The synthesis typically involves acylation of the amino group, followed by a series of reactions to build the seven-membered diazepine (B8756704) ring. researchgate.netmdpi.com The phenyl substituent at this position would offer a unique substitution pattern for exploring new structure-activity relationships. nih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Key Synthetic Method | Potential Application Area |

|---|---|---|

| 6-Phenylquinazolinone | Cyclocondensation | Anticancer, Anti-inflammatory |

| Phenyl-substituted Acridone | Ullmann Condensation & Cyclization | Antiviral, Fluorescent Probes |

| 7-Phenyl-1,4-benzodiazepine | Multi-step synthesis from aminobenzoate | Anxiolytic, Anticonvulsant |

Utility in the Synthesis of Specialty Chemicals

The structural features of this compound make it a suitable intermediate for specialty chemicals, particularly in the dye and pigment industry. Aromatic amines are foundational components in the synthesis of azo dyes, anthraquinone (B42736) dyes, and other colorants.

The free amine group in this compound can be readily diazotized and coupled with various aromatic compounds (coupling components) to form azo dyes. The presence of the extended biphenyl (B1667301) system would likely result in dyes with deep colors (bathochromic shift) and potentially enhanced properties such as lightfastness and thermal stability. The specific color and characteristics of the dye would depend on the chosen coupling partner. This modularity allows for the synthesis of a wide palette of colors from a single precursor.

Integration into Novel Organic Materials (e.g., liquid crystals, polymers)

The rigid, rod-like nature of the biphenyl group in this compound makes it an excellent candidate for incorporation into liquid crystals and high-performance polymers.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives are a cornerstone in the design of calamitic (rod-shaped) liquid crystals. google.comsci-hub.seresearchgate.net These materials exhibit mesophases (e.g., nematic, smectic) that are crucial for applications in display technologies. google.comsci-hub.seresearchgate.nettue.nl this compound can be chemically modified to create such mesogens. For example, the amino group can be converted into an amide, imine, or azo linkage to connect to another aromatic core, thereby extending the molecular length and enhancing the liquid crystalline properties. The ester group can also be modified or used as a terminal group. The resulting compounds would be expected to exhibit liquid crystalline behavior over specific temperature ranges. mdpi.com

Table 2: Potential Liquid Crystal Monomers from this compound

| Modification of Amino Group | Linkage Type | Potential Mesophase |

|---|---|---|

| Reaction with an Acid Chloride | Amide | Nematic, Smectic |

| Condensation with an Aldehyde | Imine (Schiff Base) | Nematic |

| Diazotization and Coupling | Azo | Nematic, Smectic |

Polymers: The diamine functionality, which can be generated by introducing a second amino group onto the structure (e.g., on the terminal phenyl ring), would make the molecule a valuable monomer for synthesizing high-performance polymers like polyamides and polyimides. Aromatic polyimides, in particular, are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them essential in the aerospace and electronics industries. researchgate.net A polyimide derived from a monomer based on the this compound backbone would incorporate rigid biphenyl units, potentially leading to polymers with high glass transition temperatures and excellent dimensional stability. researchgate.net

Development of Sustainable Synthetic Routes Utilizing the Compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign or "green" synthetic methods. The utilization of this compound in the synthesis of the aforementioned heterocycles and materials can be approached from a sustainable perspective.

Key principles of green chemistry that can be applied include:

Catalysis: Employing reusable solid acid catalysts or transition-metal catalysts for cyclization reactions (e.g., in benzodiazepine or quinazolinone synthesis) can reduce waste and avoid stoichiometric reagents. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents compared to conventional heating methods. This has been successfully applied to the synthesis of various heterocyclic systems.

Greener Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or supercritical fluids is a key goal. Research into one-pot syntheses in aqueous media or under solvent-free conditions is particularly relevant. researchgate.net

Investigation of Biological Activities and Mechanistic Pathways Strictly in Vitro

Evaluation of In Vitro Biological Activities of Ethyl 2-amino-5-phenylbenzoate Analogues

Analogues of this compound have demonstrated a range of biological activities in vitro, including antimicrobial and antiproliferative effects. The structural modifications of the parent compound have been shown to influence the potency and spectrum of these activities.

Derivatives of aminobenzoic acid have been evaluated for their efficacy against various bacterial and fungal strains. For instance, certain 4-aminobenzoic acid derivatives have shown notable antimicrobial and cytotoxic properties nih.gov. The modification of the 4-aminobenzoic acid (PABA) structure is a viable strategy to modulate its biological effects nih.gov.

In one study, a series of 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides were synthesized and screened for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds exhibited specific antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL researchgate.net.

Table 1: In Vitro Antimicrobial Activity of Selected Benzoic Acid Analogues

| Compound Type | Test Organism | MIC (µg/mL) |

|---|

This table is generated based on the available data for benzoic acid analogues and does not represent data for this compound itself.